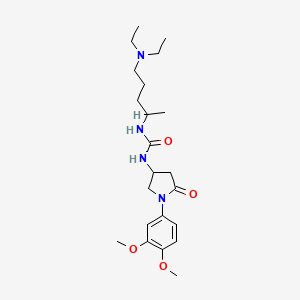
1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a chemical compound. However, there is no specific description available for this compound in the current literature.
Synthesis Analysis
There is no specific synthesis analysis available for this compound1.
Molecular Structure Analysis
The molecular structure analysis for this compound is not available.
Chemical Reactions Analysis
There is no specific chemical reactions analysis available for this compound1.
Physical And Chemical Properties Analysis
There is no specific physical and chemical properties analysis available for this compound1.
Aplicaciones Científicas De Investigación
Heterocyclic Ureas in Chemical Synthesis
Research has shown the importance of heterocyclic ureas in the synthesis of complex molecules. For instance, studies on the reactivity of urea derivatives with various compounds have led to the development of novel synthetic pathways for heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Butler & Leitch, 1976; Corbin et al., 2001). These synthetic methodologies could potentially be applied to or inspired approaches for synthesizing and modifying the structure of 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea for specific scientific applications.
Catalytic Applications and Polymerization
The use of urea derivatives as catalysts or in catalytic processes has been documented, illustrating their potential utility in facilitating chemical reactions, including polymerization processes. For example, phenoxytriamine complexes of yttrium, incorporating urea functionalities, have been used in the polymerization of lactide and ε-caprolactone, indicating that urea derivatives can play a critical role in the synthesis of polymers (Westmoreland & Arnold, 2006). This suggests that the target compound could potentially be explored for its utility in similar catalytic or polymerization contexts.
Role in Medicinal Chemistry
Urea derivatives have found applications in medicinal chemistry, particularly in the design and development of pharmaceutical agents. The synthesis and pharmacological evaluation of urea-based compounds have contributed to the discovery of new drugs and therapeutic agents (Wang et al., 2011). While the specific therapeutic applications of 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea were not directly identified, the involvement of similar compounds in drug discovery efforts highlights a potential area for further investigation.
Safety And Hazards
There is no specific safety and hazards information available for this compound.
Direcciones Futuras
There are no known future directions for the research or application of this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, you may want to consult with a chemist or a relevant expert in the field. They may have access to more specialized databases or unpublished research that could provide more information.
Propiedades
IUPAC Name |
1-[5-(diethylamino)pentan-2-yl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O4/c1-6-25(7-2)12-8-9-16(3)23-22(28)24-17-13-21(27)26(15-17)18-10-11-19(29-4)20(14-18)30-5/h10-11,14,16-17H,6-9,12-13,15H2,1-5H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRUEOMVFINOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

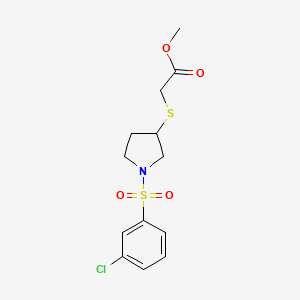
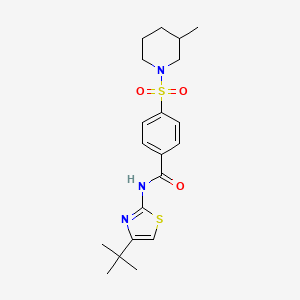
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
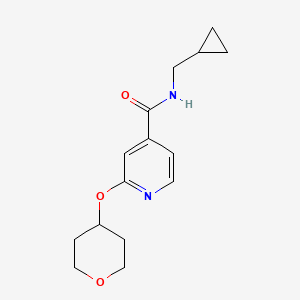
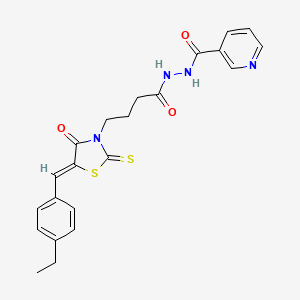

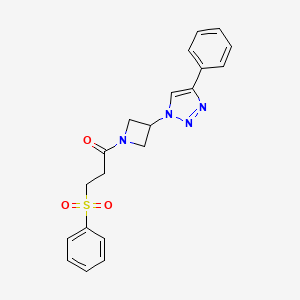
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
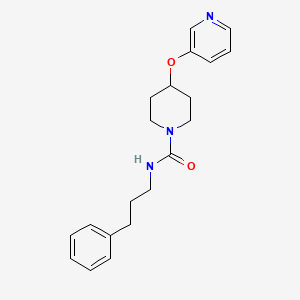
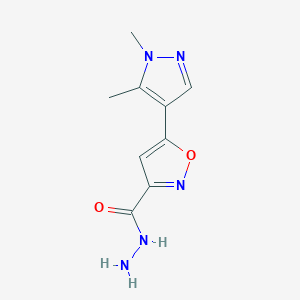

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)